ETHYL 4-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PIPERIDINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PIPERIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of Piperazine Moiety: The piperazine moiety is introduced through reactions involving piperazine and appropriate electrophiles.
Sulfonylation: The propane-1-sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols .
Scientific Research Applications
ETHYL 4-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler piperazine derivative with similar structural features.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential pharmacological applications.
Uniqueness
ETHYL 4-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PIPERIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(4-propylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-3-13-23(20,21)18-11-9-16(10-12-18)14-5-7-17(8-6-14)15(19)22-4-2/h14H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZYCBJPMBDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CCN(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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